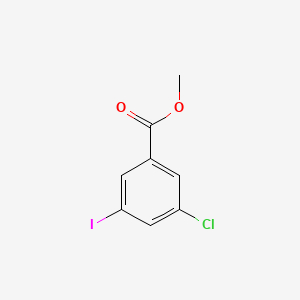

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

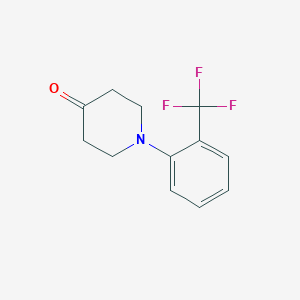

The compound “3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene” is an organic compound based on its structure. It contains a propene group attached to a phenyl ring that is substituted with methyl and methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for related compounds. For instance, Grignard reagents have been applied in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine .科学的研究の応用

Synthesis and Reactions of Related Compounds : Research by Pimenova et al. (2003) detailed the synthesis and reactions of a closely related compound, which involved reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova, Goun, Krasnych, & Miles, 2003).

Catalysis in Chemical Reactions : Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, which is relevant for understanding the chemical behavior of compounds like "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Synthesis of Intermediate Compounds : Xu and He (2010) focused on synthesizing intermediate compounds important in the preparation of anti-inflammatory agents, highlighting the synthetic utility of related compounds (Xu & He, 2010).

Novel Copolymers Synthesis : Kharas et al. (2015) explored the synthesis of novel electrophilic trisubstituted ethylene monomers and their copolymerization with styrene, which is directly relevant to understanding the chemical applications of "this compound" (Kharas et al., 2015).

Oxidative Dimerization Studies : Research by Vasilyev et al. (2003) involved the oxidative dimerization of a similar compound, which could provide insights into the reactivity and potential applications of "this compound" (Vasilyev, Fundamenskii, Savchenkov, & Rudenko, 2003).

Catalysis in Olefin Polymerization : A study by Machat et al. (2017) on titanocene complexes in olefin polymerization is relevant for understanding how similar compounds might be used in catalysis (Machat, Jandl, & Rieger, 2017).

Properties and Applications in Copolymers : Additional studies by Kharas et al. (2015, 2014) on novel copolymers of styrene provide further insights into the properties and applications of compounds related to "this compound" (Kharas et al., 2015), (Kharas et al., 2014).

Synthesis and Characterization of Derivatives : Moser et al. (2005) conducted a study on the synthesis and characterization of a derivative, providing insights into the structural and chemical properties of related compounds (Moser, Bertolasi, & Vaughan, 2005).

Spectroscopic and Crystallographic Investigations : Hayvalı et al. (2010) performed spectroscopic and crystallographic investigations on similar Schiff base ligands, contributing to the understanding of the chemical and physical properties of related compounds (Hayvalı, Unver, & Svoboda, 2010).

Photoinduced Electron Transfer Studies : Ikeda et al. (2004) explored the photoinduced electron transfer in a derivative, offering insights into the potential photochemical applications of "this compound" (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).

Safety and Hazards

特性

IUPAC Name |

2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNBOLXRLGFCRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641231 |

Source

|

| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53483-20-8 |

Source

|

| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)